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GPE1-binding protein

Transcription factor domain architecture Dominant-negative regulation C/EBP family comparison

GPE1-binding protein (CAS 136958-00-4), also designated CCAAT/enhancer-binding protein gamma (CEBPG), is a basic leucine zipper (bZIP) transcription factor belonging to the C/EBP family. Initially isolated as a nuclear protein binding the granulocyte colony-stimulating factor (G-CSF) promoter element 1 (GPE1), its mouse ortholog is a 150-amino acid protein.

Molecular Formula C57H84N12O16
Molecular Weight 0
CAS No. 136958-00-4
Cat. No. B1179626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPE1-binding protein
CAS136958-00-4
SynonymsGPE1-binding protein
Molecular FormulaC57H84N12O16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPE1-Binding Protein (CEBPG, CAS 136958-00-4): Core Identity and Class Context for Research Procurement


GPE1-binding protein (CAS 136958-00-4), also designated CCAAT/enhancer-binding protein gamma (CEBPG), is a basic leucine zipper (bZIP) transcription factor belonging to the C/EBP family [1]. Initially isolated as a nuclear protein binding the granulocyte colony-stimulating factor (G-CSF) promoter element 1 (GPE1), its mouse ortholog is a 150-amino acid protein [2]. CEBPG is distinguished from all other C/EBP family members by its lack of an N-terminal transactivation domain, functioning instead as a dominant-negative regulator and buffering reservoir for the transcriptional activities of CEBPA, CEBPB, and related factors [1].

Why Generic Substitution of GPE1-Binding Protein (CEBPG) Is Not Scientifically Sound


Although CEBPG shares a conserved bZIP DNA-binding domain with CEBPA and CEBPB, its complete lack of a transactivation domain creates a unique, non-redundant dominant-negative regulatory mechanism [1]. CEBPG heterodimerizes with other C/EBP family members and impairs their association with canonical C/EBP binding sites, effectively acting as a transcriptional brake rather than an activator [2]. Experimental evidence demonstrates that CEBPG and CEBPB produce quantitatively distinct transcriptional outcomes even when binding the same promoter element (ERCC5), with CEBPG acting as the primary activator of key antioxidant and DNA repair genes [3]. Substituting CEBPG with CEBPA, CEBPB, or generic bZIP-domain reagents would therefore yield fundamentally different, and likely opposite, regulatory effects in any gene-expression experiment.

GPE1-Binding Protein (CEBPG): Head-to-Head Quantitative Evidence for Selection Over C/EBP Family Analogs


CEBPG Lacks a Transactivation Domain: Structural Basis for Dominant-Negative Activity vs. CEBPA and CEBPB

CEBPG is the shortest C/EBP protein (mouse: 150 amino acids, ~16.5 kDa) and uniquely lacks any transactivation domain, a feature present in all other C/EBP family members including CEBPA (358 aa, ~42 kDa, containing TAD1 and TAD2 domains) and CEBPB (296 aa, ~36 kDa, containing a single TAD domain) [1][2]. This structural deficit is not a minor variation but a complete functional reclassification: CEBPG cannot independently activate transcription and instead acts as a dominant-negative regulator by forming heterodimers that occupy C/EBP binding sites without recruiting the transcriptional machinery [1].

Transcription factor domain architecture Dominant-negative regulation C/EBP family comparison

Transcriptional Activation of the ERCC5 DNA Repair Gene: CEBPG Outperforms CEBPB

In a direct head-to-head co-transfection experiment using a human lung cell line (H23), CEBPG expression vector reproducibly activated an ERCC5 promoter-luciferase reporter construct containing two C/EBP recognition sites, whereas parallel transfection with CEBPB produced markedly less activation [1]. While exact fold-change values were not fully disclosed in the public abstract, the experimental design demonstrates a clear quantitative hierarchy: CEBPG > CEBPB for driving expression of the critical nucleotide excision repair gene ERCC5.

DNA repair gene regulation Luciferase reporter assay CEBPB comparison

Differential Gene Co-Regulation in Normal Bronchial Epithelium: CEBPG vs. Other Transcription Factors

Analysis of 14 transcription factors with recognition sites in antioxidant and DNA repair gene promoters revealed that only CEBPG transcript abundance was significantly correlated (p < 0.0001) with the expression of four key protective genes—XRCC1, ERCC5, GSTP1, and SOD1—in normal human bronchial epithelial cells from non-lung-cancer individuals. This correlation was significantly reduced (p < 0.01) in cancer patients [1]. No other transcription factor tested, including other bZIP proteins, showed this specific multi-gene regulatory signature.

Transcriptional co-regulation Antioxidant genes Biomarker discovery

Dominant-Negative Mechanism: CEBPG Heterodimerization Impairs C/EBP Site Occupancy

CEBPG forms stable heterodimers with CEBPA, CEBPB, CEBPD, and CEBPE [1]. However, because CEBPG lacks a transactivation domain, these heterodimers occupy canonical C/EBP DNA binding sites (consensus TTG-CG-CAA) without activating transcription. This mechanism has been functionally validated in myeloid differentiation models: CEBPG overexpression blocks neutrophilic differentiation driven by CEBPA, and CEBPG downregulation in CEBPA-deficient cells restores granulocytic differentiation . This places CEBPG in a unique functional class—a natural transcriptional buffer—distinct from the pure activator function of CEBPA and CEBPB.

Protein-protein interaction DNA binding competition Dominant-negative assay

GPE1-Binding Protein (CEBPG): High-Value Application Scenarios for Scientific Procurement


Dominant-Negative Control in C/EBP Transcriptional Pathway Dissection

CEBPG is uniquely suited for experiments requiring suppression of C/EBP-mediated transcriptional activation without genetic deletion. Because it lacks a transactivation domain (0 TADs vs. 1–2 TADs in CEBPA/CEBPB) [1], transfection or transduction with CEBPG expression constructs will form DNA-binding-incompetent heterodimers that displace endogenous C/EBP activators from target promoters. This approach is impossible with CEBPA or CEBPB, which intrinsically activate transcription.

Antioxidant and DNA Repair Gene Regulation Studies in Bronchial Epithelium

CEBPPG is the only transcription factor significantly correlated (p < 0.0001) with the coordinated expression of XRCC1, ERCC5, GSTP1, and SOD1 in normal human bronchial epithelial cells [2]. For in vitro modeling of airway oxidative stress, cigarette smoke exposure, or lung cancer risk, CEBPG overexpression or knockdown provides a targeted manipulation of this specific gene network that no other C/EBP family member can replicate.

Myeloid Differentiation and Acute Myeloid Leukemia (AML) Research

CEBPG overexpression blocks neutrophilic differentiation, and its downregulation in CEBPA-deficient AML models restores granulocytic differentiation . The CEBPA-CEBPG regulatory axis is uniquely disrupted in AML with CEBPA hypermethylation. Recombinant CEBPG protein or expression vectors are essential for investigating this differentiation checkpoint, as CEBPA and CEBPB exert opposing effects.

Protein-Protein Interaction and Heterodimerization Selectivity Studies

CEBPG forms stable heterodimers with CEBPA, CEBPB, CEBPD, and CEBPE but lacks intrinsic transactivation capacity [3]. This makes recombinant CEBPG protein a precise probe for studying bZIP domain dimerization specificity, DNA-binding competition, and the structural determinants of transcriptional activation versus repression in the C/EBP network.

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